molecular formula C21H13NO4 B4626222 2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile

2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile

Cat. No.: B4626222
M. Wt: 343.3 g/mol
InChI Key: TZNHWAJKHQVWAW-UHFFFAOYSA-N
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Description

2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile is a complex organic compound that features a naphthalene moiety linked to a chromone structure via an ether linkage, with an acetonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile typically involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Etherification: The naphthalene moiety is introduced via an etherification reaction, where a naphthol derivative reacts with the chromone core in the presence of a suitable base.

    Introduction of the Acetonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene or chromone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, and appropriate solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of biological macromolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile is unique due to its specific combination of functional groups and structural features. The presence of both a naphthalene and chromone moiety, linked via an ether bond, along with the acetonitrile group, provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

2-(3-naphthalen-2-yloxy-4-oxochromen-7-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c22-9-10-24-16-7-8-18-19(12-16)25-13-20(21(18)23)26-17-6-5-14-3-1-2-4-15(14)11-17/h1-8,11-13H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNHWAJKHQVWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=COC4=C(C3=O)C=CC(=C4)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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